N'-(2,4-dichlorobenzylidene)-4-hydroxybenzohydrazide
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Overview
Description
N’-[(E)-(2,4-dichlorophenyl)methylidene]-4-hydroxybenzohydrazide is a Schiff base hydrazone compound. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of a 2,4-dichlorophenyl group and a 4-hydroxybenzohydrazide moiety.
Preparation Methods
The synthesis of N’-[(E)-(2,4-dichlorophenyl)methylidene]-4-hydroxybenzohydrazide typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and 4-hydroxybenzohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Chemical Reactions Analysis
N’-[(E)-(2,4-dichlorophenyl)methylidene]-4-hydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Scientific Research Applications
N’-[(E)-(2,4-dichlorophenyl)methylidene]-4-hydroxybenzohydrazide has been explored for various scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes, which are studied for their catalytic and electronic properties.
Biology: The compound has shown potential as an enzyme inhibitor, making it a candidate for drug development and biochemical studies.
Medicine: Schiff bases, including this compound, are investigated for their antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,4-dichlorophenyl)methylidene]-4-hydroxybenzohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed .
Comparison with Similar Compounds
N’-[(E)-(2,4-dichlorophenyl)methylidene]-4-hydroxybenzohydrazide can be compared with other Schiff base hydrazones, such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. The presence of different substituents can lead to variations in the stability of the metal complexes formed and their potential applications .
Properties
Molecular Formula |
C14H10Cl2N2O2 |
---|---|
Molecular Weight |
309.1 g/mol |
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-4-hydroxybenzamide |
InChI |
InChI=1S/C14H10Cl2N2O2/c15-11-4-1-10(13(16)7-11)8-17-18-14(20)9-2-5-12(19)6-3-9/h1-8,19H,(H,18,20)/b17-8+ |
InChI Key |
JZFAAEUYVDJBJB-CAOOACKPSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl)O |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN=CC2=C(C=C(C=C2)Cl)Cl)O |
Origin of Product |
United States |
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